molecular formula C25H46P2 B161899 Bis(dicyclohexylphosphino)methane CAS No. 137349-65-6

Bis(dicyclohexylphosphino)methane

Cat. No.: B161899
CAS No.: 137349-65-6
M. Wt: 408.6 g/mol
InChI Key: OWFLJHJHQKHZJR-UHFFFAOYSA-N
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Description

Bis(dicyclohexylphosphino)methane: is a chemical compound with the molecular formula C25H46P2 . It is a diphosphine ligand, often used in coordination chemistry and catalysis. The compound is known for its ability to form stable complexes with transition metals, making it valuable in various chemical reactions and industrial applications .

Mechanism of Action

Target of Action

Bis(dicyclohexylphosphino)methane (DCPM) is a versatile organophosphorus compound As a phosphine ligand, it is known to bind to various metal ions, acting as a bridge between them and facilitating various chemical reactions .

Mode of Action

The mode of action of DCPM involves its interaction with its targets, primarily metal ions. As a ligand, it binds to these ions, forming a complex that can participate in various chemical reactions . The exact nature of these interactions and the resulting changes depend on the specific reaction conditions and the other reactants involved.

Biochemical Pathways

As a phosphine ligand, it is involved in various chemical reactions, including buchwald-hartwig cross coupling, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling . These reactions are crucial in various biochemical processes, including the synthesis of complex organic compounds.

Result of Action

The molecular and cellular effects of DCPM’s action would depend on the specific reactions it is involved in. As a ligand in various coupling reactions, it facilitates the formation of new chemical bonds, leading to the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of DCPM can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pressure), the presence of other reactants, and the specific metal ions it interacts with . It is also sensitive to air .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(dicyclohexylphosphino)methane can be synthesized through the reaction of dicyclohexylphosphine with formaldehyde . The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Bis(dicyclohexylphosphino)methane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(dicyclohexylphosphino)methane is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are utilized in catalytic processes such as hydroacylation, hydrogenation, and cross-coupling reactions .

Biology and Medicine:

Industry: Industrially, this compound is employed in the production of fine chemicals and pharmaceuticals. Its ability to form stable metal complexes makes it valuable in various catalytic processes .

Comparison with Similar Compounds

  • Bis(diphenylphosphino)methane
  • 1,2-Bis(dicyclohexylphosphino)ethane
  • 1,3-Bis(dicyclohexylphosphino)propane

Comparison: Bis(dicyclohexylphosphino)methane is unique due to its specific steric and electronic properties, which influence its reactivity and stability in metal complexes. Compared to bis(diphenylphosphino)methane, it has bulkier cyclohexyl groups, which can provide different steric effects and electronic environments for the metal center .

Biological Activity

Bis(dicyclohexylphosphino)methane (dcpm) is an organophosphorus compound that has garnered attention in both catalysis and biological research. This article explores its biological activity, including its interactions with biomolecules, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its bidentate ligand structure, consisting of two dicyclohexylphosphino groups linked by a central methylene bridge. Its chemical formula is C18H36P2C_{18}H_{36}P_2. The bulky dicyclohexyl groups provide significant steric hindrance, enhancing the ligand's ability to stabilize metal complexes and influencing their reactivity in various chemical processes.

Biological Interactions

Research indicates that this compound and its derivatives may interact with biological molecules, suggesting potential roles in drug design and therapeutic applications. These interactions primarily involve the binding of metal ions that are crucial for various biological processes, such as enzyme function and cellular signaling.

Binding Affinity Studies

Studies have shown that dcpm can form stable complexes with transition metals, which may enhance the biological activity of these metals. For instance, dcpm has been explored for its ability to stabilize different oxidation states of metal ions, influencing their reactivity . This property is particularly relevant in the context of metallodrugs, where the metal's bioactivity is critical.

Case Studies

  • Metal Complexes in Cancer Therapy :
    A series of studies have investigated the use of dcpm-containing metal complexes as potential anticancer agents. For example, gold(I) thiolate complexes incorporating dcpm were synthesized and evaluated for their photophysical properties and anion-binding capabilities. These complexes exhibited promising luminescent properties and selective anion binding, which could be leveraged for targeted drug delivery systems in cancer therapy .
  • Enzyme Mimicry :
    Research has also focused on the ability of dcpm to mimic enzymatic activity through metal coordination. By stabilizing specific metal ions within enzyme-like structures, dcpm complexes can facilitate reactions similar to those catalyzed by natural enzymes. This approach opens avenues for developing artificial metalloenzymes with therapeutic potential.
  • Antimicrobial Activity :
    Recent investigations into the antimicrobial properties of dcpm derivatives have shown that certain metal complexes exhibit significant inhibitory effects against various pathogens. The mechanism appears to involve disruption of microbial cell membranes or interference with essential metabolic pathways, highlighting the compound's potential as a lead structure for new antimicrobial agents .

Comparative Analysis with Other Ligands

To better understand the unique properties of this compound, a comparison with other organophosphorus compounds is useful:

Compound NameStructure TypeUnique Features
Bis(diphenylphosphino)methaneBidentate ligandMore sterically hindered; commonly used in catalysis
TriphenylphosphineMonodentate ligandLess steric bulk; widely used but less selective
DicyclohexylphosphineMonodentate ligandSimilar backbone but less complex coordination

This compound stands out due to its dual dicyclohexyl groups, which enhance steric protection and electronic properties compared to simpler phosphine ligands.

Properties

IUPAC Name

dicyclohexyl(dicyclohexylphosphanylmethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H46P2/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h22-25H,1-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFLJHJHQKHZJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(CP(C2CCCCC2)C3CCCCC3)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347152
Record name Bis(dicyclohexylphosphino)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137349-65-6
Record name Bis(dicyclohexylphosphino)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(dicyclohexylphosphino)methane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 300 ml. stainless steel high pressure reactor was charged, under a nitrogen atmosphere at atmospheric temperature, with a solution of ##STR1## hereinafter referred to as Nb(OC6H3Ph2 --2,6)2 (CH2C6H4 --4Me)3 (2.2 g., 2.5 mmol.) and bis(di-phenylphosphino)methane (25.0 g., 65.1 mmol.) in cyclohexane (55 ml.). The reactor was pressurized with hydrogen (1,200 psi) and heated at 100° C. for four days. During the course of the reaction the pressure dropped requiring the repressurization of the reactor four times. Thereupon, the reactor was cooled and the hydrogen gas vented. The cyclohexane was removed in vacuo and water (30 ml.) was added to the mixture. The mixture was extracted with diethyl ether (200 ml.) which extraction was repeated four times to yield a clear colorless solution. The ether was removed and the resultant solution was recrystallized from hot ethanol (120 ml.).
[Compound]
Name
Nb(OC6H3Ph2 --2,6)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
CH2C6H4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
55 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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